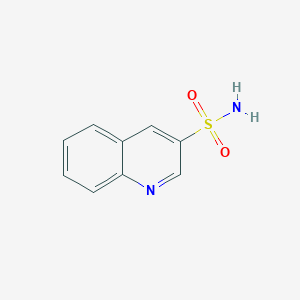

Quinoline-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWDCNPQLQANDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314317 | |

| Record name | 3-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952651-46-6 | |

| Record name | 3-Quinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952651-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Quinoline 3 Sulfonamide and Its Derivatives

Classical and Contemporary Synthetic Routes for Quinoline-3-sulfonamide Core Structure

The construction of the quinoline-3-sulfonamide core can be achieved through several established and more recent synthetic pathways. These methods primarily involve either the formation of the sulfonamide group on a pre-existing quinoline (B57606) ring or the construction of the quinoline ring itself from precursors already bearing a sulfonamide moiety.

Sulfonylation Reactions of Quinoline Precursors

A common and direct approach to quinoline-3-sulfonamides is the sulfonylation of appropriate quinoline precursors. This typically involves the reaction of a quinoline derivative with a sulfonating agent. One of the most utilized methods is the reaction of quinoline with sulfonyl chlorides. For instance, the synthesis of quinoline-8-sulfonamides has been achieved by reacting 8-quinolinesulfochloride with amines like propargylamine (B41283) or N-methylpropargylamine in the presence of triethylamine. mdpi.com

However, the synthesis of the key intermediate, quinoline-3-sulfonyl chloride, can be challenging, which has historically limited the diversity of quinoline-3-sulfonamides prepared via this route. beilstein-journals.orgresearchgate.net This limitation has spurred the development of alternative strategies that build the quinoline ring with the sulfonyl group already in place.

Cyclization Strategies for Quinoline Core Formation

Building the quinoline core from simpler, acyclic precursors is a powerful strategy that allows for greater substituent diversity. Various named reactions are employed for quinoline synthesis, including the Skraup-Doebner-von Miller, Friedlander, Pfitzinger-Borsche, Conrad-Limpach, and Combes syntheses. tandfonline.com These classical methods can be adapted to produce quinoline-3-sulfonamides by using starting materials that contain a sulfonamide group. beilstein-journals.orgnih.govsemanticscholar.org

A notable contemporary cyclization strategy involves the use of α,β-unsaturated aldehydes as starting materials which undergo cyclization to form the quinoline core. This approach, along with other cyclization and cycloaddition/cyclocondensation techniques, provides a versatile means to construct the heterocyclic ring system. beilstein-journals.orgsemanticscholar.orgresearchgate.net

Multi-Step Synthetic Protocols

Another multi-step synthesis starts with anilines, which are first reacted with diethyl ethoxymethylenemalonate. tandfonline.com The resulting product is then thermally cyclized to form a 4-oxo-1,4-dihydroquinoline-3-carboxylate. tandfonline.com Subsequent chlorination with phosphorus oxychloride yields an ethyl 4-chloroquinoline-3-carboxylate intermediate. tandfonline.com This intermediate can then be reacted with a sulfonamide-containing aniline, such as 3-aminobenzenesulfonamide (B1265440), to afford the final quinoline-3-sulfonamide derivative. tandfonline.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Anilines, Diethyl ethoxymethylenemalonate (DEEMM), Ethanol (B145695), reflux | Diethyl 2-((phenylamino)methylene)malonate derivatives |

| 2 | Diphenyl ether, 250 °C | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates |

| 3 | Phosphorus oxychloride (POCl3), reflux | Ethyl 4-chloroquinoline-3-carboxylates |

| 4 | 3-Aminobenzenesulfonamide, Ethanol, reflux | 3-(quinolin-4-ylamino)benzenesulfonamides |

Advanced Synthetic Approaches and Reaction Conditions

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of quinoline-3-sulfonamides.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net This technique has been successfully employed in the synthesis of quinoline sulfonamides. For example, the reaction of 8-quinolinesulfonyl chloride with various phenols, alcohols, anilines, and amines has been efficiently carried out under microwave irradiation using a Mg(OTf)2·SiO2 heterogeneous catalyst. heteroletters.org

Microwave-assisted synthesis has also been used for the final step in a multi-step sequence, where ethyl 4-chloroquinoline-3-carboxylate derivatives are reacted with 3-aminobenzenesulfonamide in ethanol at 150 °C for 30 minutes to produce 3-(quinolin-4-ylamino)benzenesulfonamides. tandfonline.com This demonstrates a significant reduction in reaction time compared to conventional refluxing. tandfonline.com

| Reactants | Catalyst/Conditions | Product |

| 8-Quinolinesulfonyl chloride, Phenols/Alcohols/Anilines/Amines | Mg(OTf)2·SiO2, Microwave irradiation | Quinoline sulfonates/sulfonamides |

| Ethyl 4-chloroquinoline-3-carboxylates, 3-Aminobenzenesulfonamide | Ethanol, Microwave irradiation, 150 °C, 30 min | 3-(quinolin-4-ylamino)benzenesulfonamides |

Knoevenagel Condensation/Aza-Wittig Reaction Cascade

A highly efficient and elegant approach for the synthesis of 3-sulfonyl substituted quinolines involves a cascade reaction combining a Knoevenagel condensation and an aza-Wittig reaction. researchgate.netbeilstein-journals.org This protocol utilizes o-azidobenzaldehydes and β-keto sulfonamides or sulfones as key building blocks. beilstein-journals.orgbeilstein-archives.org

The process begins with the Knoevenagel condensation of an o-azidobenzaldehyde with a β-keto sulfonamide. tandfonline.comfigshare.com The resulting intermediate then undergoes an intramolecular Staudinger reaction with a phosphine (B1218219), such as triphenylphosphine, followed by an aza-Wittig reaction to construct the quinoline ring in good to excellent yields. tandfonline.combeilstein-archives.orgfigshare.com This method provides a convenient route to a variety of 3-sulfonyl substituted quinolines, including sulfonamides and sulfones. researchgate.netbeilstein-journals.orgbeilstein-archives.org The reaction conditions can be optimized, for instance, by using piperidine (B6355638) as a base and acetonitrile (B52724) as a solvent at elevated temperatures. researchgate.net This cascade reaction has been shown to be effective for producing tertiary quinoline-3-sulfonamides with yields up to 95%.

| Starting Materials | Key Reactions | Product | Yield |

| o-Azidobenzaldehydes, β-Keto sulfonamides | Knoevenagel condensation, Intramolecular aza-Wittig reaction | 3-Sulfonyl-substituted quinolines | Good to excellent |

| o-Azidobenzaldehyde, 2-Oxopropanesulfonamide | Knoevenagel/aza-Wittig cascade | Tertiary quinoline-3-sulfonamides | Up to 95% |

Metal-Catalyzed Coupling Reactions in Sulfonamide Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are crucial for the synthesis of sulfonamides.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used to form aryl amines from aryl halides or sulfonates and primary or secondary amines. jk-sci.com This reaction proceeds via an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com For the synthesis of quinoline-3-sulfonamides, this can involve the coupling of a 3-haloquinoline with a sulfonamide or an aminosulfone. The reaction often requires the use of chelating phosphine ligands like BINAP, DPPF, or XANTPHOS to achieve good yields, with reaction temperatures ranging from room temperature to over 100°C. jk-sci.com For instance, a rapid synthesis of 3-aminoisoquinoline-5-sulfonamides has been achieved using a two-step sequence involving the reaction of 3-chloroisoquinoline-5-sulfonyl chloride with various amines, followed by a palladium-catalyzed Buchwald-Hartwig amination at the C-3 position. thieme-connect.comthieme-connect.comresearchgate.net

Another important method is the Ullmann condensation , a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. scispace.com While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that proceed under milder conditions. scispace.comresearchgate.net This reaction can be applied to the N-arylation of sulfonamides with aryl iodides using inexpensive copper(I) iodide as a catalyst. nih.govthieme-connect.com The scope of this reaction is broad, accommodating various sulfenamides and sterically hindered aryl and heteroaryl iodides. nih.gov

The following table summarizes the key aspects of these two metal-catalyzed coupling reactions.

| Reaction | Catalyst | Reactants | Key Features |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halide/Sulfonate + Amine/Sulfonamide | Requires phosphine ligands; proceeds under relatively mild to moderate temperatures. jk-sci.com |

| Ullmann Condensation | Copper (Cu) | Aryl Halide + Amine/Sulfonamide | Traditionally requires high temperatures, but milder conditions are now available; often uses inexpensive catalysts. scispace.comnih.gov |

Elimination Pathways in Dihydroquinoline Sulfonamide Synthesis

The synthesis of quinolines can also be achieved through elimination reactions from dihydroquinoline precursors. One such approach involves the synthesis of 1-methanesulfonyl-1,2-dihydroquinoline sulfonamides. In a study, Morita–Baylis–Hillman acetates were reacted with methanesulfonamide (B31651) to produce tertiary dihydroquinoline sulfonamides in high yields. mdpi.comresearchgate.net Subsequent efforts to eliminate the methylsulfonyl group to form quinolines showed mixed results. While dihydroquinoline sulfonamides derived from ethyl acrylate (B77674) and acrylonitrile (B1666552) generally underwent successful elimination to give excellent yields of the corresponding quinolines, those generated from 3-buten-2-one failed to eliminate and instead decomposed. mdpi.com

The proposed mechanism for this elimination involves the removal of the mesyl group to generate the aromatic quinoline ring. mdpi.com This elimination is influenced by the nature of the substituent at the C-3 position of the dihydroquinoline ring. The success of the elimination from acrylate-derived substrates suggests that an ester group at this position facilitates the reaction, while a ketone group hinders it. mdpi.com

A potential side reaction in these elimination pathways is the SNAr (Nucleophilic Aromatic Substitution) type migration of the sulfonyl group. researchgate.net This can lead to the formation of rearranged products instead of the desired quinoline.

Design and Synthesis of Quinoline-3-sulfonamide Hybrid Molecules and Analogs

The design and synthesis of hybrid molecules and analogs of quinoline-3-sulfonamide is a key strategy for exploring new chemical space and developing compounds with enhanced or novel biological activities.

Strategies for Structural Diversification and Functionalization

A variety of strategies are employed to diversify the structure of quinoline-3-sulfonamides. One common approach is to introduce different substituents on the quinoline ring, the sulfonamide nitrogen, or the sulfonyl group. This can be achieved through various synthetic methodologies, including:

Knoevenagel condensation/aza-Wittig reaction cascade : This method allows for the synthesis of 3-sulfonyl-substituted quinolines from ortho-azidobenzaldehydes and β-ketosulfonamides or sulfones. nih.govbeilstein-journals.orgsemanticscholar.org This approach is valuable as it constructs the quinoline core with the sulfonyl group already in place. nih.govbeilstein-journals.org

Peripheral modification of pre-formed quinoline rings : This involves the functionalization of existing quinoline scaffolds, such as 3-bromoquinolines, quinoline-3-boronic acids, or diazonium salts. nih.govbeilstein-journals.orgsemanticscholar.org

Multi-component reactions (MCRs) : These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering an efficient route to diverse quinoline derivatives. researchgate.net

Synthesis of hybrid molecules : This involves linking the quinoline-3-sulfonamide scaffold to other pharmacologically active moieties. For example, hybrid molecules incorporating indole (B1671886) have been synthesized. researchgate.netnih.gov The synthesis of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives represents another example of creating hybrid structures. nih.govresearchgate.net

The following table provides examples of synthetic strategies for diversification.

| Strategy | Key Reagents/Intermediates | Resulting Derivatives |

| Knoevenagel/Aza-Wittig Cascade | o-Azidobenzaldehydes, β-Ketosulfonamides | 3-Sulfonyl-substituted quinolines nih.govbeilstein-journals.org |

| Peripheral Modification | 3-Bromoquinolines, Quinoline-3-boronic acids | Diversely substituted quinoline-3-sulfones nih.govbeilstein-journals.org |

| Hybrid Molecule Synthesis | Quinoline/Pyridine (B92270) and Indole moieties | Quinoline/pyridine indole-3-sulfonamide hybrids researchgate.netnih.gov |

| Ether Linkage Formation | 3-Hydroxyquinoline, Substituted Pyridines | N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamides nih.govresearchgate.net |

Synthesis of Metal Complexes Incorporating Quinoline-Sulfonamide Ligands

Quinoline-sulfonamide derivatives can act as ligands to form coordination complexes with various metal ions. The synthesis of these metal complexes typically involves the reaction of a pre-synthesized quinoline-sulfonamide ligand with a metal salt. confer.czresearchgate.net The sulfonamide group, particularly in its deprotonated form, and the nitrogen atom of the quinoline ring can coordinate with the metal center, leading to the formation of stable complexes. confer.czresearchgate.nettandfonline.com

For example, complexes of N-(quinolin-8-yl)arylsulfonamides with copper(II) and zinc(II) have been synthesized by reacting the corresponding sulfonamide with copper(II) acetate (B1210297) or zinc(II) chloride in methanol (B129727). researchgate.net In these complexes, the sulfonamide often acts as a bidentate ligand, coordinating through the nitrogen atoms of the sulfonamidate and the quinoline groups. researchgate.net Similarly, platinum(II) complexes have been prepared by reacting quinoline-appended dipicolylamine sulfonamide ligands with a platinum precursor. nih.gov

The synthesis of these complexes is often straightforward, involving a two-step process of first synthesizing the ligand followed by complexation with the desired metal ion. confer.cznih.govresearchgate.net

Reaction Optimization and Yield Enhancement Studies for Efficient Production

Optimizing reaction conditions is crucial for the efficient and high-yield production of quinoline-3-sulfonamides. Studies often focus on parameters such as the choice of solvent, base, temperature, and reaction time.

In the synthesis of 3-sulfonyl-substituted quinolines via the Knoevenagel condensation/aza-Wittig reaction cascade, a systematic optimization of the reaction conditions was performed. nih.govbeilstein-journals.org This involved screening different bases and solvents to maximize the yield of the desired product. For instance, piperidine was identified as an effective base for the reaction. beilstein-archives.org Further tuning of the temperature and reaction time led to quantitative NMR yields in some cases. nih.govbeilstein-journals.org It was also found that for the synthesis of secondary quinoline-3-sulfonamides, increasing the excess of reagents relative to the ketosulfonamide improved the conversion and yield. nih.govbeilstein-journals.orgsemanticscholar.org

Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields. For example, the synthesis of 3-(quinolin-4-ylamino)benzenesulfonamides was achieved by heating the reactants in a sealed microwave vial for a short duration, leading to the desired products after purification. nih.gov

The following table presents an example of reaction optimization for the synthesis of a 3-sulfonyl-substituted quinoline.

| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Et2NH (1.0) | Toluene | 95 | 31 |

| 2 | Piperidine (1.25) | Toluene | 95 | 91 |

| 3 | Piperidine (1.25) | Toluene | 80 | 99 (overnight) |

| 4 | Piperidine (1.25) | Toluene | 65 | 91 |

Data adapted from a study on the optimization of Knoevenagel condensation/aza-Wittig reaction. semanticscholar.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of quinoline-3-sulfonamide derivatives. It provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei.

One-dimensional NMR techniques are fundamental for the initial structural assessment of newly synthesized compounds.

¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms. For quinoline-sulfonamide hybrids, the appearance of peaks in the range of δ 10.12–10.49 ppm is a key indicator of the formation of the sulfonamide –NH– group. rsc.org In a study of 3-(quinolin-4-ylamino)benzenesulfonamides, characteristic signals for the NH2 and NH groups were observed at δ 7.33–7.37 ppm and δ 9.68–10.25 ppm, respectively. tandfonline.com For some derivatives, the hydrogen atom of the sulfonamide group appears at a chemical shift of 10.20 ppm. mdpi.com

¹³C NMR: Carbon NMR is used to determine the types of carbon atoms present in a molecule. In the analysis of quinoline-sulfonamide hybrids, the appearance of peaks within the chemical shift ranges of 135–138 ppm confirms the presence of the desired compounds, corresponding to the sulfonyl-attached benzene (B151609) carbon atoms. rsc.orgnih.gov For certain quinoline-sulfonamide metal complexes, the ipso-sulfonamide carbon (C2') appears at approximately 142 ppm, while the C8 carbon of the quinoline (B57606) ring is found around 141 ppm. mdpi.com The structures of some quinoline-8-sulfonamide (B86410) derivatives were confirmed using ¹³C NMR, with two-dimensional techniques like HSQC and HMBC allowing for precise peak assignments. mdpi.com

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a powerful tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. In studies of fluorine-containing compounds, characteristic doublet or quartet signals arise due to carbon-fluorine couplings. acs.org The technique is crucial for confirming fluorine substitution in molecules like 3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, where a signal at δ -110 ppm indicates the fluorine's presence.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline-Sulfonamide Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Sulfonamide NH | 10.12–10.49 | rsc.org |

| ¹H | Sulfonamide NH | 9.68–10.25 | tandfonline.com |

| ¹³C | Sulfonyl-attached Benzene Carbon | 135–138 | rsc.orgnih.gov |

| ¹³C | ipso-Sulfonamide Carbon (in metal complex) | ~142 | mdpi.com |

| ¹³C | Quinoline C8 (in metal complex) | ~141 | mdpi.com |

Two-dimensional NMR techniques are employed to resolve complex spectra and establish connectivity between atoms.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are coupled to each other, helping to piece together the spin systems within the molecule. researchgate.netresearchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. The integrity of newly synthesized quinoline-sulfonamide derivatives has been confirmed using DEPT-135, among other spectroscopic methods. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded ¹H and ¹³C atoms, providing unambiguous assignments for protonated carbons. acs.org This technique has been vital in the structural confirmation of various quinoline-sulfonamide derivatives. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and, consequently, the elemental composition of a compound. The structure of various quinoline-3-sulfonamide derivatives has been established using HRMS in conjunction with other spectroscopic methods. researchgate.net For instance, the molecular formula of N-(prop-2-yn-1-yl)quinoline-8-sulfonamide was confirmed by HRMS, with a calculated m/z of 247.0541 for [M+H]⁺ and an experimental finding of 247.0553. mdpi.com Similarly, the integrity of a series of new quinoline-sulfonamide derivatives was thoroughly confirmed using HRMS techniques. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to assess the purity of synthesized compounds. The verification of purity for a series of quinoline-sulfonamide hybrid compounds was established through LC-MS. rsc.orgrsc.org In studies involving the biological evaluation of quinoline-3-sulfonamides, LC-MS/MS was used to determine the concentration of the compounds in biological samples. nih.govresearchgate.net This technique is also employed for the quantitative analysis of sulfonamide residues in various matrices. youtube.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of quinoline-based sulfonamides, characteristic absorption bands confirm the presence of key functional groups. For example, stretching vibrations for the N-H and NH₂ groups are observed around 3331 cm⁻¹, 3159 cm⁻¹, and 3115 cm⁻¹. mdpi.com The S=O stretching vibrations of the sulfonamide moiety typically appear around 1335 cm⁻¹, with other characteristic bands at 1342 cm⁻¹ and 1165 cm⁻¹. rsc.orgmdpi.com

Table 2: Characteristic IR Absorption Bands for Quinoline-3-Sulfonamide Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| NH, NH₂ | Stretching | 3331, 3159, 3115 | mdpi.com |

| S=O (Sulfonamide) | Stretching | ~1335 | rsc.org |

| SO₂ (Sulfonamide) | Stretching | 1342, 1165 | mdpi.com |

| C=N | Stretching | 1583 | mdpi.com |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. The structures of several quinoline-sulfonamide derivatives and their metal complexes have been unambiguously determined using this technique. mdpi.comnih.gov For example, the crystal structure of a representative 3-sulfonyl-substituted quinoline was confirmed by single-crystal X-ray diffraction. nih.govbeilstein-journals.org In another study, the structure of a Co(II) complex with a quinoline-sulfonamide ligand was shown to crystallize in the monoclinic P2₁/n space group, revealing a tetrahedral coordination of the cobalt ion. nih.gov

Chromatographic Methods for Compound Isolation and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and analysis of quinoline-3-sulfonamide and its derivatives, serving the dual purpose of isolating the target compounds from reaction mixtures and assessing their purity. The selection of a specific chromatographic method and its operational parameters is contingent upon the physicochemical properties of the analyte and the matrix in which it is present.

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. In the synthesis of various quinoline-3-sulfonamides, TLC is routinely employed to observe the conversion of starting materials to products. For instance, in the synthesis of certain 3-sulfonyl-substituted quinolines, the reaction progress was monitored by TLC. nih.govsemanticscholar.orgbeilstein-archives.org The purity of synthesized quinoline derivatives can also be checked using TLC on silica (B1680970) gel G plates, with visualization of the separated spots achieved in an iodine chamber. ijpsr.com

The choice of the mobile phase is critical for achieving good separation in TLC. A variety of solvent systems can be employed, and their composition can be adjusted to optimize the separation of sulfonamides. For example, a mixture of chloroform, n-heptane, and ethanol (B145695) (3:3:3, v/v/v) has been used for the separation of sulfamethoxazole (B1682508) and related substances on silica gel plates. researchgate.net The behavior of sulfonamides on TLC plates is influenced by factors such as the type of detergent in the mobile phase and the eluent's pH. researchgate.net For more advanced applications, High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency and detection limits compared to conventional TLC. umlub.pl Two-dimensional HPTLC has been utilized for the identification of sulfonamides in various matrices. researchgate.net

Column Chromatography:

For the preparative isolation and purification of quinoline-3-sulfonamides, column chromatography is the method of choice. This technique allows for the separation of larger quantities of material, yielding purified compounds for further analysis and biological testing.

In several reported syntheses of quinoline-3-sulfonamide derivatives, column chromatography over silica gel was the primary purification method. nih.govacs.org The selection of the eluent system is crucial for successful separation. A common mobile phase for the purification of quinoline-sulfonamide hybrids is a mixture of methanol (B129727) and dichloromethane (B109758)/chloroform, typically in a 1:9 ratio. nih.gov For other sulfonamide derivatives, gradients of methanol in dichloromethane (DCM) have been effectively used. acs.org For example, flash silica chromatography with a 5% methanol in DCM gradient has been employed for the purification of certain sulfonamide inhibitors. acs.org

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of purity and for the analysis of complex mixtures. umlub.pl It offers high resolution, sensitivity, and the potential for automation. umlub.pl In the context of quinoline-3-sulfonamide research, HPLC is used to confirm the purity of synthesized compounds and to analyze their pharmacokinetic properties.

For instance, the purity of a series of quinoline-sulfonamide hybrid compounds was verified using liquid chromatography-mass spectrometry (LC-MS), a technique that couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. nih.gov Furthermore, the concentration of a specific quinoline-3-sulfonamide inhibitor (Compound 1) in arterial blood samples was determined by LC/MS/MS analysis to evaluate its pharmacokinetic profile. nih.gov

The development of a robust HPLC method involves the optimization of several parameters, including the stationary phase, mobile phase composition, and detection wavelength. Chiral stationary phases have been developed for the separation of enantiomers of related compounds, demonstrating the versatility of HPLC in stereoisomer analysis. researchgate.net

The following tables summarize the chromatographic conditions reported for the analysis and purification of quinoline-3-sulfonamide and related compounds.

Table 1: Thin-Layer Chromatography (TLC) Parameters

| Stationary Phase | Mobile Phase/Eluent | Detection Method | Application |

| Silica Gel G | - | Iodine Chamber | Purity check of synthesized quinoline derivatives ijpsr.com |

| Silica Gel | Chloroform:n-Heptane:Ethanol (3:3:3, v/v/v) | UV (260 nm) | Separation of sulfamethoxazole and impurities researchgate.net |

| HPTLC Plates | - | - | Differentiation and determination of sulfonamides researchgate.net |

Table 2: Column Chromatography Parameters

| Stationary Phase | Mobile Phase/Eluent | Application |

| Silica Gel | Methanol:Dichloromethane/Chloroform (1:9) | Purification of quinoline-sulfonamide hybrids nih.gov |

| Silica Gel | Methanol/DCM gradients | Purification of sulfonamide derivatives acs.org |

| Flash Silica | 5% Methanol in DCM | Purification of sulfonamide inhibitors acs.org |

Table 3: High-Performance Liquid Chromatography (HPLC) and LC-MS Parameters

| Technique | Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity verification of quinoline-sulfonamide hybrids nih.gov |

| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Determination of Compound 1 concentration in blood samples nih.gov |

Investigations into the Molecular Mechanisms of Action in Biological Systems Preclinical Focus

Enzymatic Inhibition and Modulation Studies

Quinoline-3-sulfonamide and its derivatives have been the subject of significant preclinical investigation, revealing their ability to interact with and modulate the activity of key enzymes involved in cancer metabolism. These studies have primarily focused on their inhibitory effects on Lactate (B86563) Dehydrogenase A (LDHA) and various isoforms of Carbonic Anhydrase (CA), highlighting the therapeutic potential of this chemical scaffold.

Lactate dehydrogenase (LDH) is a critical enzyme in the process of anaerobic glycolysis, catalyzing the inter-conversion of pyruvate (B1213749) and lactate. nih.govepa.gov Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as aerobic glycolysis or the "Warburg effect". nih.govresearchgate.net This metabolic phenotype is heavily reliant on the activity of the LDHA isoform. nih.gov Consequently, identifying potent and selective inhibitors of LDHA is a key strategy in oncology research. epa.gov Through high-throughput screening and subsequent lead optimization, a series of quinoline-3-sulfonamides have been identified as potent and selective inhibitors of LDHA enzymatic activity. nih.govresearchgate.net

Research has identified specific quinoline-3-sulfonamide derivatives that function as NADH-competitive inhibitors of LDHA. nih.govresearchgate.net One such identified compound is 3-((3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl) amino) benzoic acid. nih.govnih.govresearchgate.net This mechanism involves the inhibitor competing with the enzyme's cofactor, NADH, for binding to the active site. researchgate.net Optimization of this chemical series has led to the development of molecules with high potency, exhibiting inhibitory constants (IC₅₀) as low as 2 nM for LDHA. nih.govresearchgate.net Furthermore, these inhibitors have demonstrated significant selectivity for LDHA over the LDHB isoform, with selectivity ratios ranging from 10 to 80-fold. nih.govresearchgate.net

Table 1: Inhibitory Potency of Selected Quinoline-3-Sulfonamide Derivatives against LDHA and LDHB

Data sourced from Billiard, J., et al. (2013). nih.gov

The inhibition of LDHA by quinoline-3-sulfonamides leads to significant and rapid alterations in the metabolic landscape of cancer cells. nih.govresearchgate.net Treatment with these compounds profoundly inhibits lactate production rates in various cancer cell lines, including hepatocellular and breast carcinomas. nih.govresearchgate.net This blockage of the final step in aerobic glycolysis forces a metabolic reprogramming. nih.gov

Upon LDHA inhibition in Snu398 hepatocellular carcinoma cells, a comprehensive analysis of over 500 metabolites showed that the cytosolic glycolysis pathway was significantly impeded. nih.govnih.gov This resulted in the accumulation of glycolysis and citric acid cycle intermediates. nih.govresearchgate.net With the cell's capacity for cytosolic glucose processing diminished, there is an increase in Krebs cycle activity, indicating that pyruvate is rerouted for processing by the mitochondria. nih.gov Consistent with this metabolic shift, treatment with these inhibitors also increased the rates of oxygen consumption in hepatocellular carcinoma cells. nih.govresearchgate.net These profound metabolic changes ultimately impair the survival of cancer cells that depend on aerobic glycolysis. nih.govnih.gov

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.com These enzymes are involved in numerous physiological and pathological processes, including pH homeostasis and tumorigenicity. tandfonline.com Several human CA isoforms, particularly the tumor-associated hCA IX and hCA XII, are considered important targets for cancer therapy. mdpi.comnih.gov Quinoline-based sulfonamides have been developed as potent inhibitors of these enzymes. mdpi.comnih.gov

The inhibitory activity of sulfonamides against carbonic anhydrases is critically dependent on the primary sulfonamide group (-SO₂NH₂). tandfonline.comnih.gov This functional group acts as a zinc-binding group (ZBG), anchoring the inhibitor to the Zn(II) ion located in the enzyme's active site. mdpi.comnih.gov The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion, forming a stable adduct. researchgate.net The essential nature of this interaction is demonstrated by studies where modification of the primary sulfonamide to a secondary sulfonamide resulted in a dramatic loss of inhibitory activity against hCA II. tandfonline.comnih.gov The design of these inhibitors is based on a 4-anilinoquinoline scaffold where the primary sulfonamide functionality is incorporated as the zinc anchoring group. mdpi.comnih.gov

Quinoline-based sulfonamides have been evaluated for their inhibitory action against several physiologically relevant human CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.gov Studies show that these compounds can exhibit potent, low-nanomolar inhibition against the cancer-related isoforms hCA IX and hCA XII. mdpi.comnih.gov

For instance, certain para-sulfonamide derivatives of the 4-anilinoquinoline scaffold show excellent inhibitory activity against hCA IX (with inhibition constants, Kᵢ, as low as 5.5 nM) and hCA XII (Kᵢ as low as 8.7 nM). mdpi.comnih.gov In contrast, the inhibition against the ubiquitous cytosolic isoforms can be more variable. While some compounds show potent inhibition of hCA I, others are less active. mdpi.com This differential activity highlights the potential for developing isoform-selective inhibitors by modifying the quinoline (B57606) scaffold and the substitution pattern on the anilino ring, which can exploit structural differences in the active sites of the various CA isoforms. mdpi.comnih.gov

Table 2: Inhibitory Activity (Kᵢ, nM) of Selected Quinoline-Based Sulfonamides Against hCA Isoforms

Data sourced from Al-Rashood, S. T., et al. (2021). mdpi.comnih.gov

Table of Mentioned Compounds

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

Quinoline-sulfonamide derivatives have been identified as potent inhibitors of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (ChE), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govrsc.orgresearchgate.netnih.gov These enzymes play a critical role in cognitive function and decline, and their inhibition is a key strategy in the development of treatments for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov MAO-A inhibitors are primarily utilized for treating depression, whereas MAO-B inhibitors are commonly applied in the management of Alzheimer's and Parkinson's diseases. nih.gov Cholinesterases are responsible for the breakdown of the neurotransmitter acetylcholine; their inhibition can increase acetylcholine levels in the brain, thereby improving neural signaling. nih.gov

A series of novel quinoline-sulfonamide compounds (designated a1–18) were synthesized and evaluated for their dual inhibitory potential against these enzymes. nih.govrsc.orgresearchgate.netnih.gov The in vitro results highlighted several compounds with significant potency against specific enzymes. nih.govresearchgate.netnih.gov For instance, compound a5 was the most potent against MAO-A, a12 against MAO-B, a11 against BChE, and a6 against AChE. nih.govresearchgate.netnih.gov

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| a5 | MAO-A | 0.59 ± 0.04 |

| a12 | MAO-B | 0.47 ± 0.03 |

| a11 | BChE | 0.58 ± 0.05 |

| a6 | AChE | 1.10 ± 0.77 |

Kinetic studies have revealed that the potent quinoline-sulfonamide derivatives act as competitive inhibitors of both MAO and ChE enzymes. nih.govresearchgate.netnih.gov This mode of inhibition suggests that the compounds bind to the active site of the enzymes, directly competing with the natural substrates. Molecular docking studies provide further insight into the specific interactions between these inhibitors and the enzyme active sites. nih.govnih.gov The active site of monoamine oxidase contains key functional areas including an entrance cavity, a substrate cavity, and an aromatic cage formed by specific tyrosine residues (Tyr398, Tyr435) and the FAD cofactor. nih.gov The quinoline derivatives form stable adducts within these active sites, primarily through hydrophobic and van der Waals forces. nih.gov Crucially, hydrogen bonds are often formed with key amino acid residues, such as TYR444 and TYR69 in MAO-A, which are involved in its catalytic mechanism. nih.gov

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. nih.govrsc.orgresearchgate.net The traditional "one drug, one target" approach is often insufficient for such complex diseases. nih.gov Quinoline-sulfonamides exemplify a multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple biological targets. nih.govresearchgate.net By concurrently inhibiting both cholinesterases and monoamine oxidases, these compounds can address both the cholinergic deficit and dysregulation of monoamine neurotransmitters implicated in Alzheimer's disease. nih.govrsc.orgresearchgate.net This dual-action capability makes quinoline-sulfonamides promising candidates for the development of more effective neurotherapeutics. nih.govnih.gov

Pyruvate Kinase M2 (PKM2) Modulation

The M2 isoform of pyruvate kinase (PKM2) is a key glycolytic enzyme that is frequently overexpressed in tumor cells and plays a critical role in cancer metabolism. nih.govresearchgate.netnih.gov It is considered an attractive therapeutic target for modulating tumor metabolism. nih.gov Research has shown that certain quinoline-3-sulfonamides can potentiate PKM2 activity. researchgate.netnih.gov In studies on hepatocellular carcinoma cells, treatment with these compounds led to enhanced PKM2 activity, contributing to profound metabolic alterations and impaired cancer cell survival. researchgate.net The modulation of PKM2 can shift the enzyme between its highly active tetrameric state and a less active dimeric state. nih.gov Quinoline sulfonamide derivatives are among the various modulators that can influence this equilibrium. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and survival. acs.orgnih.govnih.gov Its overexpression is linked to the development of several cancers, making it a significant target for cancer therapy. acs.orgnih.gov The quinoline ring is a core structure in several approved EGFR inhibitors, such as erlotinib and gefitinib. acs.orgnih.gov This scaffold is hypothesized to inhibit EGFR-TK activity by binding to the ATP-binding site of the kinase domain. nih.gov

Molecular modeling studies have highlighted key interactions that stabilize the binding of quinoline-based inhibitors to the EGFR kinase domain. nih.gov These often include a hydrogen bond between the quinoline nitrogen and the backbone NH of a methionine residue (Met) in the hinge region of the receptor. nih.gov Additionally, sulfonamide groups present on the inhibitor can form charged bonds with lysine (Lys) residues, further stabilizing the ligand-receptor complex. nih.gov Studies on sulfonylated indeno[1,2-c]quinolines, which contain the quinoline double-ring structure, have identified compounds with potent EGFR-TK inhibitory activity, some with IC₅₀ values in the low nanomolar range. acs.org

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in critical cellular processes like mitosis. frontiersin.org Inhibiting tubulin polymerization is a proven strategy in cancer therapy. nih.govnih.gov A novel series of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives has been discovered to act as tubulin polymerization inhibitors with anticancer activity. nih.govnih.gov

In this series, the compound designated D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) was identified as the most potent. nih.gov It exhibited a strong inhibitory effect on tubulin assembly with an IC₅₀ value of 6.74 μM. nih.govnih.gov This activity is believed to be the mechanism behind its potent cytotoxic effects on cancer cell lines, such as the HeLa human tumor cell line (IC₅₀: 1.34 μM). nih.govnih.gov Molecular docking studies suggest that compound D13 has a strong binding affinity to tubulin, which is crucial for its inhibitory action. nih.gov

| Activity | Target/Cell Line | IC₅₀ (μM) |

|---|---|---|

| Tubulin Polymerization Inhibition | Tubulin Assembly | 6.74 |

| Cytotoxicity | HeLa Cells | 1.34 |

Molecular Targeting and Ligand-Receptor Interactions

The therapeutic potential of quinoline-3-sulfonamide and its derivatives stems from their specific interactions with various biological targets at a molecular level. nih.gov The quinoline scaffold and the sulfonamide moiety are key pharmacophoric features that facilitate these interactions. nih.govnih.gov

Enzyme Active Site Binding : In the inhibition of MAO and ChE, molecular docking studies have revealed critical interactions such as hydrogen bonding, π–π stacking, π–alkyl, π–amide, and π–sulfur interactions between the ligand and the enzymes' active sites. nih.govnih.gov For example, the quinoline ring can engage in π–π stacking interactions with aromatic residues like tyrosine, while the sulfonamide group can form hydrogen bonds. nih.gov

PKM2 Allosteric and Active Site Interactions : With PKM2, quinoline-sulfonamide derivatives can act as modulators. nih.gov Docking studies of 8-quinolinesulfonamide derivatives have shown that the quinoline system can preserve interactions with key residues like Phe26, Leu27, and Met30. mdpi.com The sulfonamide group is also critical, forming hydrogen bonds with residues such as Leu353 and Tyr390. mdpi.com These interactions can stabilize different conformational states of the enzyme, thereby modulating its activity. nih.govmdpi.com

Kinase Domain Inhibition : In the context of EGFR kinase, the quinoline nitrogen is pivotal, often forming a hydrogen bond with a methionine residue in the hinge region of the ATP-binding pocket. nih.gov The sulfonamide group can interact with lysine residues, providing an additional anchor point and enhancing the stability of the ligand-protein complex. nih.gov

These detailed ligand-receptor interactions underscore the versatility of the quinoline-sulfonamide scaffold in designing targeted therapeutic agents for a range of diseases.

Apoptosis Induction Mechanisms in Cancer Cell Lines (In Vitro Studies)

Quinoline sulfonamide derivatives have been the subject of extensive preclinical investigation to elucidate their mechanisms for inducing apoptosis, a form of programmed cell death, in various cancer cell lines. These in vitro studies have revealed multiple pathways through which these compounds exert their cytotoxic effects, primarily centered on metabolic interference and the modulation of key apoptotic signaling cascades.

A significant mechanism identified is the inhibition of lactate dehydrogenase A (LDHA), an enzyme crucial for aerobic glycolysis, a metabolic pathway frequently exploited by cancer cells for rapid growth. nih.govnih.gov Specific Quinoline-3-sulfonamide derivatives act as potent, NADH-competitive inhibitors of LDHA. nih.gov This inhibition leads to a rapid and profound reduction in lactate production in cancer cell lines, including hepatocellular and breast carcinomas. nih.gov The metabolic shift resulting from LDHA blockage includes an increase in oxygen consumption and the potentiation of pyruvate kinase M2 (PKM2) activity, ultimately culminating in the induction of apoptosis. nih.govnih.gov

Another key apoptotic mechanism involves the generation of reactive oxygen species (ROS). Studies on quinazoline-based sulfonamide derivatives, such as 4-((2-(4-(dimethylamino) phenyl)quinazolin-4-yl)amino)benzenesulfonamide (referred to as 3D), have shown that treatment of human colorectal cancer cells (HT-29 and SW620) leads to a significant increase in ROS levels. nih.gov This oxidative stress contributes to apoptosis, an observation confirmed by the fact that the antioxidant N-acetylcysteine can inhibit this process. nih.gov

The induction of apoptosis by quinoline sulfonamides is further mediated through the intrinsic and extrinsic pathways, which are characterized by the activation of specific caspase enzymes. In colorectal cancer cells, treatment with the 3D compound was found to activate caspase-9, -3, and -7, key executioners of the intrinsic (mitochondrial) pathway. nih.gov There was also some activation of caspase-8, suggesting a minor involvement of the extrinsic (death receptor-mediated) pathway. nih.gov This process is accompanied by the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov Similarly, other novel quinoline-bearing sulfonamides have been shown to increase levels of cleaved caspase-3 and caspase-9 in MCF-7 breast cancer cells. researchgate.net

Modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway, is another critical action of these compounds. Research has demonstrated that certain derivatives can inhibit anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. nih.govresearchgate.net Concurrently, they induce the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax), leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Molecular docking studies further suggest that some quinazoline (B50416) sulfonamides fit directly into the active site of Bcl-2, substantiating this mechanism of action. semanticscholar.org

Furthermore, investigations into N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives revealed their ability to induce apoptosis in pancreatic cancer cell lines. nih.govresearchgate.netbenthamscience.com Flow cytometry analysis confirmed that these compounds trigger apoptosis, with specific derivatives showing significant activity. For instance, compound 3b induced apoptosis in 16.0% of PANC-1 cells, while compound 3h led to a 20.6% apoptotic rate in CAPAN-1 cells. nih.govresearchgate.net

Table 1: Apoptosis Induction Mechanisms of Quinoline Sulfonamide Derivatives in Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Key Molecular Mechanisms | Research Findings |

|---|---|---|---|

| Quinoline-3-sulfonamide | Snu398 (Hepatocellular Carcinoma), Breast Carcinoma | Inhibition of Lactate Dehydrogenase A (LDHA) | Potentiated PKM2 activity, reduced lactate production, and promoted apoptosis. nih.gov |

| Quinazoline-based sulfonamide (3D) | HT-29, SW620 (Colorectal Cancer) | ROS Generation, Caspase Activation, JAK2-STAT3 Inhibition | Induced p53 and Bax, inhibited Bcl-2 and Bcl-xL, released cytochrome c, and activated caspases-9, -7, and -3. nih.gov |

| Quinoline-bearing sulfonamide (6a) | MCF-7 (Breast Cancer) | Inhibition of Mcl-1, Caspase Activation | Inhibited anti-apoptotic protein Mcl-1 and activated pro-apoptotic caspases-3 and -9. researchgate.net |

| N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide | PANC-1, CAPAN-1 (Pancreatic Cancer) | Apoptosis Induction | Compound 3b induced 16.0% apoptosis in PANC-1 cells; Compound 3h induced 20.6% apoptosis in CAPAN-1 cells. nih.govresearchgate.net |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32, A549, MDA-MB-231 | Regulation of Apoptotic Genes | Modulated transcriptional activity of genes in the mitochondrial apoptosis pathway (Bcl-2 and Bax). mdpi.com |

Oxidative Stress Induction in Parasitic Organisms

Preclinical studies have identified the induction of oxidative stress as a primary mechanism of action for quinoline-based compounds against parasitic organisms, particularly protozoa of the Leishmania genus. This mechanism involves the generation of reactive oxygen species (ROS) within the parasite, leading to mitochondrial dysfunction and subsequent apoptosis-like cell death.

Research on a specific quinoline derivative salt, QDS3, has demonstrated its potent antileishmanial activity against Leishmania amazonensis. nih.gov Treatment of L. amazonensis promastigotes with this compound resulted in a significant increase in ROS production. nih.gov This surge in oxidative stress is a key toxic effect that triggers irreversible damage to the parasite. The induced cellular damage includes mitochondrial swelling and depolarization of the mitochondrial membrane, which are characteristic features of apoptosis. nih.gov

The accumulation of ROS and subsequent mitochondrial damage disrupt the parasite's bioenergetics, compromising its viability and ultimately leading to a programmed cell death pathway. nih.gov This is further evidenced by observations of phosphatidylserine externalization and alterations in the cell cycle of treated parasites. nih.gov Importantly, the plasma membrane of the parasites remained intact, which distinguishes this apoptotic process from necrosis. nih.gov

The selective toxicity of these compounds is a crucial aspect of their potential. The QDS3 compound was found to be significantly more toxic to the intracellular amastigote form of the parasite than to the host macrophage cells. nih.gov This selectivity suggests that the oxidative stress mechanism is preferentially triggered within the parasite, causing selective death of the intracellular organisms without substantial harm to the host cell. nih.gov These findings underscore that inducing oxidative stress is a key strategy through which quinoline derivatives exert their antiparasitic effects. nih.govnih.gov

**Table 2: Oxidative Stress Induction by Quinoline Derivatives in *Leishmania***

| Compound | Parasite Species | Key Molecular Mechanisms | Research Findings |

|---|---|---|---|

| Quinoline Derivative Salt (QDS3) | Leishmania amazonensis | Increased ROS Production, Mitochondrial Dysfunction | Caused mitochondrial membrane depolarization, mitochondrial swelling, and phosphatidylserine externalization, leading to apoptosis-like cell death. nih.gov |

| Ferrocenylquinoline | Leishmania donovani | Oxidative Stress, Mitochondrial Depolarization | Effects are suggested to be associated with promoting oxidative stress and depolarizing mitochondrial membrane potential. nih.gov |

Structure Activity Relationship Sar and Rational Ligand Design Principles

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The biological activity of quinoline-3-sulfonamide is intrinsically linked to its core structure, which comprises a bicyclic quinoline (B57606) ring system with a sulfonamide group at the 3-position. This arrangement provides a foundational framework for interaction with various biological targets.

A critical pharmacophoric feature for many quinoline-3-sulfonamide inhibitors is their ability to act as competitive antagonists, particularly at cofactor binding sites. For instance, in the inhibition of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis, quinoline-3-sulfonamides have been identified as NADH-competitive inhibitors. This indicates that the quinoline-sulfonamide core structure effectively mimics the binding of the natural cofactor, NADH, within the enzyme's active site. tandfonline.commdpi.comnih.gov

Furthermore, the primary sulfonamide group (-SO₂NH₂) itself is a crucial zinc-binding group in certain enzymatic interactions, such as with carbonic anhydrases. tandfonline.com The spatial orientation of the nitrogen and oxygen atoms in the sulfonamide moiety allows for chelation with the zinc ion present in the active site of these metalloenzymes, a key interaction for inhibitory activity.

Impact of Substituent Effects on Inhibitory Potency and Selectivity

In the context of LDHA inhibition, lead optimization of a 3-((3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl) amino) benzoic acid scaffold has yielded highly potent molecules. The addition of a carbamoyl (B1232498) group at the 3-position, a methoxy (B1213986) group at the 6-position, and a bulky dimethylisoxazolyl group at the 7-position of the quinoline ring were instrumental in achieving inhibitory potencies in the low nanomolar range. mdpi.comnih.gov These substitutions likely contribute to favorable interactions with specific amino acid residues within the LDHA active site, thereby enhancing binding affinity.

The following table illustrates the impact of these substitutions on the inhibitory potency against LDHA and the selectivity over the related isoform, LDHB.

| Compound | LDHA IC₅₀ (nM) | LDHB IC₅₀ (nM) | Selectivity (LDHB/LDHA) |

| Compound 1 | 9 | 700 | ~78 |

| Compound 2 | 2 | 160 | 80 |

| Compound 3 | 3 | 30 | 10 |

| Data sourced from Billiard et al., 2013 mdpi.com |

This data clearly demonstrates that specific substitution patterns on the quinoline-3-sulfonamide core can lead to significant improvements in both potency and selectivity. For example, Compound 2 exhibits an 80-fold selectivity for LDHA over LDHB, a desirable characteristic for reducing potential off-target effects. mdpi.comnih.gov

Positional Isomerism and its Influence on Activity Profiles

The position of the sulfonamide group on the quinoline ring is a critical determinant of biological activity. While this article focuses on the 3-sulfonamide isomer, it is important to note that other positional isomers exhibit distinct pharmacological profiles. For instance, derivatives of 6-, 7-, and 8-sulfamoylquinoline have been investigated as activators of pyruvate (B1213749) kinase M2 (PKM2), another important enzyme in cancer metabolism. nih.gov In contrast, quinoline-3-sulfonamide derivatives have been specifically identified as inhibitors of LDHA. nih.gov

This divergence in activity highlights the profound influence of the sulfonamide group's location on the molecule's interaction with different biological targets. The specific geometry and electronic properties conferred by the 3-positioning of the sulfonamide are evidently crucial for effective binding to the NADH pocket of LDHA.

Relationship Between Molecular Structure and Enzyme Binding Affinity

The binding affinity of quinoline-3-sulfonamide derivatives to their target enzymes is a direct consequence of their molecular structure and the specific non-covalent interactions they form within the enzyme's binding site. As NADH-competitive inhibitors of LDHA, these compounds occupy the same binding pocket as the natural cofactor. tandfonline.commdpi.comnih.gov

The quinoline ring itself, being a flat and aromatic system, can engage in π-π stacking and hydrophobic interactions with aromatic and nonpolar amino acid residues in the active site. The sulfonamide group, with its hydrogen bond donor and acceptor capabilities, can form crucial hydrogen bonds with polar residues, further anchoring the inhibitor in the binding pocket.

Computational Chemistry and Cheminformatics in Quinoline 3 Sulfonamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoline-3-sulfonamide research, it is used to simulate the interaction between these compounds (ligands) and their target proteins, such as enzymes or receptors.

Molecular docking simulations are crucial for estimating the binding affinity between a ligand and its protein target, often expressed as a binding energy score (in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Several studies have utilized this approach for quinoline-sulfonamide derivatives:

A hybrid quinoline-sulfonamide compound, QS-3, was docked against the putative modulator of gyrase (PmbA) from Pseudomonas aeruginosa, yielding a binding affinity of -8.0 kcal/mol nih.govresearchgate.net.

In a study targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), a quinoline-8-sulfonamide (B86410) derivative (9a) showed a calculated binding affinity (ΔG) of -10.72 kcal/mol nih.gov.

For a series of quinazoline (B50416) sulfonamides designed as EphB3 inhibitors, the top hit, compound 4c, had a high MM-GBSA binding free energy of -74.13 Kcal/mol, indicating significant stability mdpi.comresearchgate.net.

Quinoline-sulfonamide derivatives designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases showed strong binding energies, with compound a6 exhibiting the highest binding energy of -10.40 kcal/mol with MAO-A rsc.org.

| Compound/Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Method |

|---|---|---|---|

| QS-3 | PmbA (from P. aeruginosa) | -8.0 | Molecular Docking |

| Derivative 9a | Pyruvate Kinase M2 (PKM2) | -10.72 | Molecular Docking (GOLD) |

| Compound 4c | EphB3 Kinase | -74.13 | MM-GBSA |

| Compound a6 | Monoamine Oxidase A (MAO-A) | -10.40 | Molecular Docking |

Beyond predicting binding energy, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding: The sulfonamide group (-SO2NH2) is a key motif for forming hydrogen bonds. In studies on carbonic anhydrase inhibitors, the sulfamoyl group of quinoline-based sulfonamides was observed forming hydrogen bonds with amino acid residues like Thr200 and Thr201 in the active site nih.gov. Similarly, the quinoline (B57606) nitrogen can act as a hydrogen bond acceptor, binding to the hinge region of kinases mdpi.com. For example, compound QS-3 forms two hydrogen bond interactions with Ser264 and Ser332 of its target protein nih.gov.

π-π Stacking: The aromatic quinoline ring system is well-suited for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and histidine. In a study on PKM2 inhibitors, a quinoline-8-sulfonamide derivative formed a π-π stacking interaction with His78 nih.govmdpi.com. The quinoline ring of another derivative was observed to have a π-anion and π-π interaction with TYR 341 and ASP74 rsc.org.

Hydrophobic Interactions: The bicyclic structure of quinoline also engages in numerous hydrophobic interactions. Docking of compound QS-3 revealed hydrophobic interactions with residues including Gly262, Leu260, and Val327 nih.gov.

| Compound/Derivative | Protein Target | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| QS-3 | PmbA | Ser264, Ser332 | Hydrogen Bonding |

| QS-3 | PmbA | Gly262, Leu260, Val327, Tyr331 | Hydrophobic |

| Derivative 9a | PKM2 | His78, Arg120 | Hydrogen Bonding |

| Derivative 9a | PKM2 | His78 | π-π Stacking |

| Compound 11c | Carbonic Anhydrase IX | Thr200, Thr201 | Hydrogen Bonding |

| Compound 13b | Carbonic Anhydrase IX | His94 | π-π Stacking |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and the flexibility of the protein structure.

In research on quinoline-3-carboxamides (B1200007) (a related class), a 100 ns MD simulation was performed on a ligand-kinase complex. The analysis of the root-mean-square deviation (RMSD) confirmed that the protein's secondary structure remained stable throughout the simulation, validating the stability of the docking pose mdpi.com. Similarly, a 50 ns molecular dynamics simulation was used to study the behavior of quinoline-8-sulfonamide derivatives complexed with their protein targets under simulated physiological conditions, confirming that the compounds formed stable complexes researchgate.net. These simulations are critical for verifying that the key interactions identified in docking are maintained over time.

ADME Prediction and Drug-Likeness Assessment (Computational Modeling)

In silico predictions of the physicochemical properties of a series of quinoline-sulfonamide hybrids underscored their drug-like qualities nih.govresearchgate.net. Software tools like SwissADME and pkCSM are commonly used to calculate parameters based on a molecule's structure rsc.orgmdpi.com. These tools can predict:

Gastrointestinal Absorption (GIA): Models like the BOILED-Egg plot predict a compound's likelihood of being absorbed in the human intestine nih.gov.

Blood-Brain Barrier (BBB) Permeation: The same models can predict if a compound is likely to cross the BBB, which is crucial for neurotherapeutics nih.gov.

Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Metabolism: Predictions can identify which cytochrome P450 enzymes are likely to metabolize the compound.

These computational ADME screenings help researchers identify and filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline, saving significant time and resources longdom.orgresearchgate.net.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. These methods provide a deeper understanding of a molecule's structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The energy and distribution of these orbitals are key to understanding a molecule's electronic behavior.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (Egap): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, lower kinetic stability, and higher polarizability, which can be indicative of significant biological activity nih.govresearchgate.net.

In a study on novel quinoline-sulfonamide derivatives, FMO analysis was performed using the B3LYP functional to calculate the HOMO, LUMO, and their respective energy gaps nih.gov. This analysis provides fundamental insights into the electronic structure and functional attributes of the synthesized compounds nih.gov.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its chemical reactivity. nih.govmdpi.com This method allows for the identification of electron-rich and electron-poor regions, which are key to predicting how a molecule will interact with other chemical species. nih.govmdpi.com The MEP analysis is established by utilizing the Density Functional Theory (DFT) method with an optimized molecular structure. mdpi.com

The resulting MEP map is color-coded to represent the electrostatic potential at the molecule's surface. nih.govmdpi.com

Red and Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are considered nucleophilic centers. mdpi.com In sulfonamide derivatives, these regions are typically located around the oxygen atoms of the sulfonamide group. mdpi.com

Blue Regions : This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. For instance, the hydrogen atoms of a benzene (B151609) ring can exhibit positive potential. mdpi.com

Green Regions : These areas represent neutral or zero potential.

By analyzing the MEP diagram of quinoline-sulfonamide derivatives, researchers can predict potential sites for electrophilic and nucleophilic interactions. nih.gov This visual representation of charge distribution is fundamental for understanding and predicting the intermolecular interactions, such as non-covalent σ- and π-hole interactions, that govern molecular recognition and binding processes. mdpi.com

Global Reactivity Descriptors

The energies of the HOMO (EHOMO) and LUMO (ELUMO) are used to calculate various global reactivity parameters according to Koopman's theorem. nih.gov The ionization potential (I) and electron affinity (A) can be represented by the orbital energies as I = -EHOMO and A = -ELUMO. researchgate.net

The key global reactivity descriptors are calculated as follows:

Chemical Potential (μ) : Represents the escaping tendency of an electron from an equilibrium system. It is calculated as: μ = (EHOMO + ELUMO) / 2. researchgate.net

Electronegativity (χ) : This is the negative of the chemical potential (χ = -μ). It measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated from the HOMO and LUMO energies: η = (ELUMO - EHOMO). researchgate.net Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." mdpi.com

In a study of various quinoline-sulfonamide derivatives, DFT calculations were employed to determine these parameters. For instance, certain derivatives were found to have relatively large energy gaps, such as 3.8818 eV, 3.8586 eV, 3.8502 eV, and 3.8534 eV, indicating significant electronic stability. nih.gov In contrast, another derivative exhibited a distinctly low energy gap, suggesting higher chemical and biological reactivity due to enhanced electron transfer capabilities. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (η) (eV) |

|---|---|---|---|

| Compound 10i | Data Not Available | Data Not Available | 3.8818 |

| Compound 10m | Data Not Available | Data Not Available | 3.8586 |

| Compound 10n | Data Not Available | Data Not Available | 3.8502 |

| Compound 10o | Data Not Available | Data Not Available | 3.8534 |

These computational analyses provide profound insights into the electronic behavior and chemical reactivity of quinoline-3-sulfonamide and its derivatives, guiding further research and application. nih.gov

Preclinical Pharmacological Research and Biological Evaluation in Experimental Models

In Vitro Cellular Efficacy Studies in Disease Models

Quinoline-based sulfonamide derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. Studies have consistently shown their ability to inhibit the growth and viability of various cancer cells, including those from hepatocellular carcinoma, breast, pancreatic, non-small cell lung, and colorectal cancers.

In studies on colorectal cancer , a novel quinazoline-based sulfonamide derivative, 4-((2-(4-(dimethylamino) phenyl)quinazolin-4-yl)amino)benzenesulfonamide (referred to as 3D), was found to inhibit the cell viability of human colorectal cancer cell lines HT-29 and SW620 in a dose- and time-dependent manner nih.gov. Another investigation into bis-quinoline compounds revealed that isomers 2a , 2b , and 2c exhibited potent antiproliferative activity against the HCT116 human colorectal carcinoma cell line, with 2a showing a submicromolar IC50 value mdpi.com.

For pancreatic cancer , a series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were synthesized and evaluated. Compound 3b , which contains a 4-methyl phenyl group, showed significant cytotoxicity against the PANC-1 cell line, with an IC50 value nearly four times lower than the standard drug cisplatin nih.govbenthamscience.com. Another compound, 3f , with a 4-trifluoromethyl phenyl moiety, was twice as potent as cisplatin against the same cell line nih.govbenthamscience.com. Additionally, compounds 3h , 3k , and 3n displayed significant and selective cytotoxicity against the CAPAN-1 pancreatic cancer cell line nih.govbenthamscience.com.

In the context of breast cancer , several quinoline-sulfonamide hybrids have shown promising results. Twelve newly synthesized compounds were tested against the human breast cancer cell line MCF-7. Notably, compounds 12a , 12d , and 16b exhibited greater activity than the reference drug doxorubicin (DOX), with IC50 values of 0.025, 0.036, and 0.015 µM, respectively, compared to DOX's IC50 of 0.04 µM researchgate.net. Other compounds (5c, 7, 10, and 12c ) showed activity comparable to doxorubicin researchgate.net. A separate study identified 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) as having high activity against MDA-MB-231 human breast adenocarcinoma cells, with efficacy comparable to cisplatin and doxorubicin mdpi.com. This compound was also found to be non-toxic to normal human dermal fibroblasts (HFF-1) up to an IC50 of 100 µM mdpi.com. The bis-quinoline 2b also exhibited the highest potency against MCF-7 cells with an IC50 of 0.3 µM mdpi.com.

Regarding non-small cell lung cancer (NSCLC) , the quinoline-8-sulfonamide (B86410) derivative 9a was found to exert high cytotoxicity toward the A549 lung cancer cell line, with a GI50 value of 223.1 µg/mL (0.496 mM) semanticscholar.orgmdpi.com. This compound significantly reduced the number of A549 cells, indicating a strong anti-proliferative effect nih.gov. Another study on A549 cells found that most tested quinoline-sulfonamide hybrids had limited potency, with IC50 values exceeding 50 μM nih.gov. However, an 8-hydroxyquinoline-5-sulfonamide derivative (3c ) showed high activity against A549 cells mdpi.com.

The anti-proliferative effects of these compounds are often linked to the induction of apoptosis. For instance, compound 3D was shown to induce apoptosis in colorectal cancer cells nih.gov. In pancreatic cancer cells, compound 3b induced apoptosis in 16.0% of PANC-1 cells, while compound 3h induced apoptosis in 20.6% of CAPAN-1 cells nih.govbenthamscience.com.

| Compound | Cancer Type | Cell Line | Activity (IC50/GI50) | Reference Drug | Reference Drug Activity |

|---|---|---|---|---|---|

| 3b | Pancreatic | PANC-1 | ~4x lower than Cisplatin | Cisplatin | - |

| 3f | Pancreatic | PANC-1 | ~2x lower than Cisplatin | Cisplatin | - |

| 16b | Breast | MCF-7 | 0.015 µM | Doxorubicin | 0.04 µM |

| 12a | Breast | MCF-7 | 0.025 µM | Doxorubicin | 0.04 µM |

| 12d | Breast | MCF-7 | 0.036 µM | Doxorubicin | 0.04 µM |

| 9a | NSCLC | A549 | 223.1 µg/mL (0.496 mM) | Cisplatin | Similar cytotoxicity |

| 2a | Colorectal | HCT116 | Submicromolar | - | - |

| 2b | Breast | MCF-7 | 0.3 µM | - | - |

A significant mechanism underlying the anticancer activity of certain quinoline-3-sulfonamides is their ability to modulate cellular metabolism, particularly by targeting aerobic glycolysis, a hallmark of many cancer cells known as the Warburg effect.